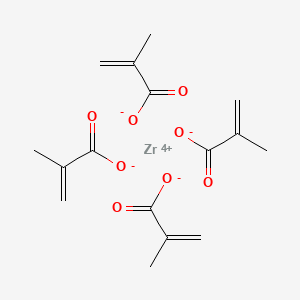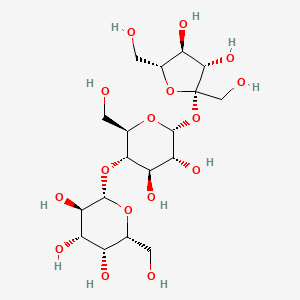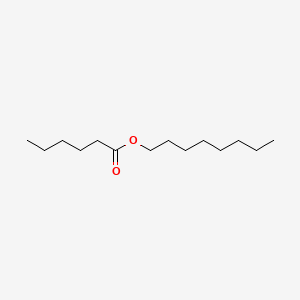
5-(2,4-dichlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
5-(2,4-dichlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol (DFT) is a chemical compound belonging to the triazole family. It is a sulfur-containing heterocyclic compound, which is used in a variety of scientific research applications. DFT is a relatively new compound, having been synthesized and studied in the laboratory for only a few years.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research has demonstrated the potential of triazole derivatives in combating microbial infections. A study by Purohit et al. (2011) synthesized fused ring systems containing the 1,2,4-triazole nucleus and tested them for antimicrobial activity. Some compounds exhibited significant inhibition on bacterial and fungal growth, suggesting their potential as antimicrobial agents (Purohit, Dodiya, Ghetiya, Vekariya, & Joshi, 2011).
Corrosion Inhibition
Lagrenée et al. (2002) explored the efficiency of a new triazole derivative for corrosion inhibition of mild steel in acidic media. The study found that the compound was a very effective inhibitor, offering insights into its potential application in protecting metals against corrosion (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Chemical Synthesis and Modification
Yu-gu (2015) discussed the synthesis of Schiff base sulfur ether derivatives containing a 1,2,4-triazole unit. These derivatives showed promising antifungal activity, indicating their potential use in developing new antifungal agents (Zheng Yu-gu, 2015).
Molecular-Level Understanding of Inhibition Efficiency
Gece and Bilgiç (2012) conducted a study to understand the inhibition mechanisms of compounds containing the methylthiophenyl moiety on zinc corrosion. Their findings contribute to the development of more efficient corrosion inhibitors (Gece & Bilgiç, 2012).
Understanding Adsorption Mechanisms
Bentiss et al. (2007) investigated the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces in hydrochloric acid. Their research provides valuable insights into the mechanisms of corrosion inhibition and the effectiveness of triazole derivatives (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).
Propiedades
IUPAC Name |
3-(2,4-dichlorophenyl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-8-3-4-10(11(15)6-8)12-16-17-13(20)18(12)7-9-2-1-5-19-9/h1-6H,7H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNKYBFZSVMFGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352247 | |
| Record name | 5-(2,4-Dichlorophenyl)-4-[(furan-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
266312-58-7 | |
| Record name | 5-(2,4-Dichlorophenyl)-4-[(furan-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






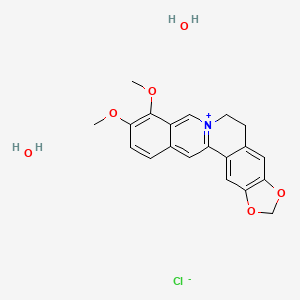


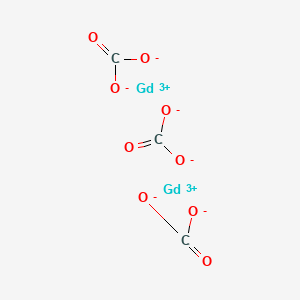
![2-[(1-Hydroxy-4-sulfonaphthalen-2-yl)diazenyl]benzoic acid](/img/structure/B1596563.png)



